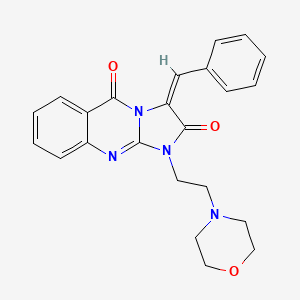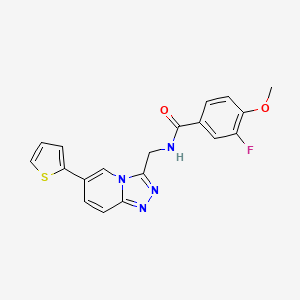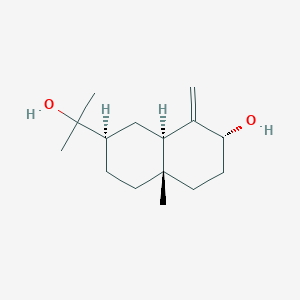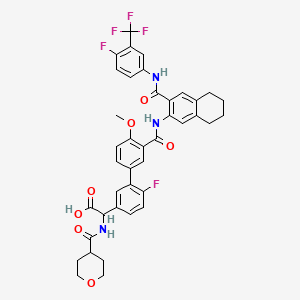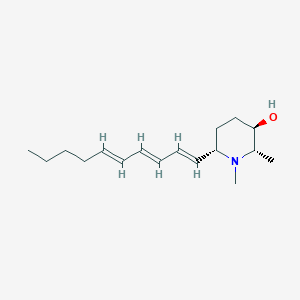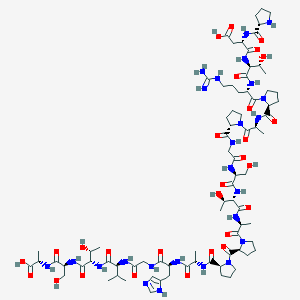
Tumour-associated MUC1 epitope
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tumour-associated MUC1 epitope is a specific region of the mucin 1 (MUC1) protein, which is overexpressed and aberrantly glycosylated in many epithelial cancers, including breast, ovarian, and pancreatic cancers . This epitope is recognized by the immune system as a marker of cancer cells, making it a valuable target for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tumour-associated MUC1 epitope involves solid-phase peptide synthesis (SPPS) to create glycopeptide antigens. The synthesis typically starts with the assembly of glycosylated amino acids, followed by the conjugation of these glycopeptides with carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to enhance immunogenicity . The reaction conditions often involve the use of trifluoroacetic acid and anisole under argon protection at room temperature .
Industrial Production Methods: Industrial production of MUC1 glycopeptides can be scaled up using automated peptide synthesizers. The process includes the synthesis of glycosylated threonine monomers, followed by their incorporation into the peptide chain using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: The tumour-associated MUC1 epitope undergoes various chemical reactions, including glycosylation, oxidation, and conjugation. Glycosylation is a critical modification that enhances the immunogenicity of the epitope .
Common Reagents and Conditions: Common reagents used in these reactions include glycosylated amino acids, trifluoroacetic acid, and anisole. The reactions are typically carried out under mild conditions to preserve the integrity of the glycopeptide .
Major Products: The major products formed from these reactions are glycosylated MUC1 peptides, which can be further conjugated with carrier proteins to form vaccine candidates .
Wissenschaftliche Forschungsanwendungen
The tumour-associated MUC1 epitope has numerous scientific research applications:
Wirkmechanismus
The tumour-associated MUC1 epitope exerts its effects by interacting with the immune system. It is recognized by dendritic cells and macrophages, which present the epitope to T cells, leading to the activation of cytotoxic T lymphocytes (CTLs) and the production of antibodies . These immune responses target and destroy cancer cells expressing the MUC1 epitope . The molecular targets involved include major histocompatibility complex (MHC) molecules and various immune receptors .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The tumour-associated MUC1 epitope is unique due to its specific glycosylation pattern, which is not found in normal cells. This makes it an ideal target for cancer immunotherapy, as it minimizes the risk of autoimmune reactions .
Eigenschaften
Molekularformel |
C80H127N25O28 |
|---|---|
Molekulargewicht |
1887.0 g/mol |
IUPAC-Name |
(3S)-4-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |
InChI-Schlüssel |
PWNGANMXYYXQIH-CQZRLPCDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
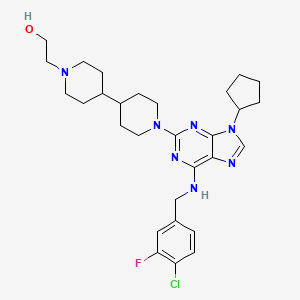
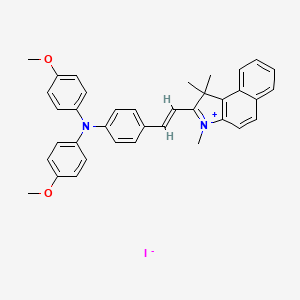
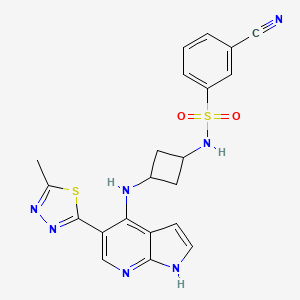
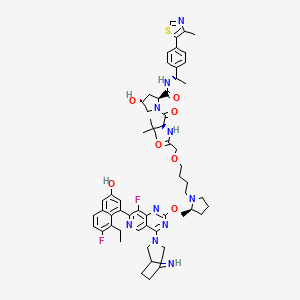

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

